Cas no 1239788-10-3 (2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid)

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid is a versatile heterocyclic compound featuring a pyrazole core functionalized with chloro and methoxypropanoic acid substituents. Its molecular structure (C7H9ClN2O3) combines a reactive chloro group with a polar carboxylic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits stability under standard conditions and offers selective reactivity for further derivatization, particularly in the development of biologically active molecules. Its balanced lipophilicity and solubility profile enhance its utility in medicinal chemistry research. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups allows for tailored modifications in drug discovery and agrochemical design.
2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid structure
1239788-10-3 structure
Product Name:2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid
CAS No:1239788-10-3
MF:C7H9ClN2O3
MW:204.61096072197
CID:5187225
Update Time:2025-10-28

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid
    • 2-(4-Chloro-pyrazol-1-yl)-3-methoxy-propionic acid
    • 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoicacid
    • Inchi: 1S/C7H9ClN2O3/c1-13-4-6(7(11)12)10-3-5(8)2-9-10/h2-3,6H,4H2,1H3,(H,11,12)
    • InChI Key: BGXOARKRUDTGOU-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1)C(C(=O)O)COC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 191
  • XLogP3: 0.4
  • Topological Polar Surface Area: 64.4

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM490135-1g
2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid
1239788-10-3 97%
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$485 2023-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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¥3402.0 2024-04-18

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid Related Literature

Additional information on 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid

Recent Advances in the Study of 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid (CAS: 1239788-10-3)

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid (CAS: 1239788-10-3) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole and propanoic acid moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.

The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid involves a multi-step process that ensures high yield and purity. Researchers have optimized the reaction conditions to minimize by-products and improve scalability, which is crucial for its potential industrial applications. The compound's structural features, including the chloro-substituted pyrazole ring and the methoxypropanoic acid side chain, contribute to its unique chemical reactivity and biological activity.

Pharmacological studies have revealed that 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory and metabolic pathways. For instance, recent in vitro and in vivo experiments have demonstrated its ability to modulate key signaling molecules, such as NF-κB and MAPK, which are critical in the regulation of immune responses and cell proliferation. These findings suggest its potential as a lead compound for the development of new anti-inflammatory and anti-cancer therapies.

In addition to its therapeutic potential, the compound's pharmacokinetic properties have been extensively studied. Researchers have reported favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating its suitability for further drug development. Advanced computational modeling and molecular docking studies have provided insights into its binding interactions with target proteins, further elucidating its mechanism of action at the molecular level.

Despite these promising findings, challenges remain in the clinical translation of 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid. Issues such as bioavailability, toxicity, and long-term safety need to be addressed through rigorous preclinical and clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and bring this compound closer to therapeutic application.

In conclusion, 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural and pharmacological properties make it a promising candidate for the development of novel therapeutics. Continued research and development efforts will be crucial to fully realize its potential and address the remaining challenges in its path to clinical use.

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